Regioisomer-Specific Lipophilicity: Phenyl(piperidin-3-yl)methanol vs. 1-Phenylpiperidin-3-yl)methanol LogP Comparison
Phenyl(piperidin-3-yl)methanol (free base) has a computed logP of 2.0484 [1]. The regioisomeric comparator, (1-phenylpiperidin-3-yl)methanol, exhibits a computed XLogP3 of 2.1 [2]. The difference (Δ logP = −0.0516) indicates slightly lower lipophilicity for the 3-phenyl isomer, which, when combined with a markedly higher tPSA (32.3 vs. 23.5 Ų), predicts altered membrane permeability and off-target binding profiles.
| Evidence Dimension | Octanol-Water Partition Coefficient (logP) |
|---|---|
| Target Compound Data | Phenyl(piperidin-3-yl)methanol (free base): logP = 2.0484 |
| Comparator Or Baseline | (1-Phenylpiperidin-3-yl)methanol: XLogP3 = 2.1 |
| Quantified Difference | Δ logP = −0.0516 (target slightly less lipophilic); tPSA difference: 32.3 vs. 23.5 Ų (Δ ≈ 8.8 Ų) |
| Conditions | Computed logP: Ambinter model for target; XLogP3 (PubChem) for comparator. Computed tPSA: Cactvs (PubChem). |
Why This Matters
The divergent logP/tPSA combination between regioisomers directly impacts predicted ADME parameters, making the 3-phenyl isomer a distinct chemical entity that cannot be substituted with the 1-phenyl analog without altering pharmacokinetic behavior.
- [1] Ambinter. Phenyl(piperidin-3-yl)methanol (AMB8840475). logP 2.0484, PSA 32.26 Ų. Accessed 2026. View Source
- [2] PubChem. (1-Phenylpiperidin-3-yl)methanol. CID 22366853. XLogP3 2.1, tPSA 23.5 Ų. Computed by XLogP3 3.0 / Cactvs 3.4.6.11. Accessed 2026. View Source
